molecular formula C19H20N4O3 B2801805 N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 941873-56-9

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B2801805
CAS No.: 941873-56-9
M. Wt: 352.394
InChI Key: ABUUQCIWDAACLB-UHFFFAOYSA-N
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Description

N1-(3-(2-Oxopiperidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalic acid diamide) core. The molecule features two distinct substituents:

  • N1-substituent: A 3-(2-oxopiperidin-1-yl)phenyl group, introducing a cyclic amide (piperidinone) moiety linked to an aromatic ring. This structural motif may enhance conformational rigidity and influence receptor binding.
  • N2-substituent: A pyridin-2-ylmethyl group, contributing to hydrogen bonding and π-π stacking interactions due to the pyridine ring.

Properties

IUPAC Name

N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-17-9-2-4-11-23(17)16-8-5-7-14(12-16)22-19(26)18(25)21-13-15-6-1-3-10-20-15/h1,3,5-8,10,12H,2,4,9,11,13H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUUQCIWDAACLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential pharmacological properties. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O3\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{3}, with a molecular weight of 352.4 g/mol. The structure includes a piperidine moiety and a pyridine group, which are believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC19H20N4O3
Molecular Weight352.4 g/mol
CAS Number941979-99-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:

  • Formation of the Acid Chloride: The benzoic acid derivative is treated with oxalyl chloride.
  • Amidation Reaction: The acid chloride is reacted with an appropriate amine, such as pyridin-2-ylmethylamine, to yield the oxalamide product.

The biological activity of this compound is hypothesized to arise from its interaction with specific receptors or enzymes within biological systems. Preliminary studies suggest that it may modulate neurotransmission or metabolic regulation by influencing receptor activity related to these pathways.

Biological Activity and Research Findings

Research indicates that this compound may have potential applications in drug development, particularly as a modulator of peptide 2 receptor agonists. Its unique structure allows for various interactions that could lead to therapeutic effects.

Case Studies and Experimental Findings

  • Receptor Modulation: In vitro studies have shown that compounds similar to this compound can enhance or inhibit receptor activity, suggesting potential applications in treating conditions like anxiety or depression.
  • Enzyme Interaction: Preliminary research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial for conditions like obesity or diabetes.
  • Pharmacological Screening: Various pharmacological assays have been conducted to evaluate the efficacy and safety profile of this compound. Results have shown promising activity against specific targets, warranting further investigation.

Comparison with Similar Compounds

Structural Comparison

The oxalamide scaffold permits extensive structural diversification. Key analogs and their substituents are summarized below:

Compound Name N1-Substituent N2-Substituent Key Features
Target Compound 3-(2-Oxopiperidin-1-yl)phenyl Pyridin-2-ylmethyl Cyclic amide, pyridine ring
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Flavor enhancer, high umami potency
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl Methoxy groups, moderate yield (35%)
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) 2-Fluorophenyl 4-Methoxyphenethyl Fluorine substituent, higher yield (52%)
N1,N2-Di(pyridin-2-yl)oxalamide Pyridin-2-yl Pyridin-2-yl Dual pyridine rings, acute toxicity
Regorafenib Analog (1c) 4-Chloro-3-(trifluoromethyl)phenyl 2-Fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl Trifluoromethyl, kinase inhibitor activity

Key Observations :

  • Pyridin-2-ylmethyl vs. 2-(pyridin-2-yl)ethyl (as in S336): The methyl linker may reduce steric hindrance, affecting binding affinity in receptor interactions.
  • Fluorine or methoxy substituents (e.g., Compound 18) can modulate electronic properties and lipophilicity .

Challenges :

  • Bulky substituents (e.g., 2-oxopiperidinyl) may reduce reaction yields due to steric effects.
  • Dimerization byproducts (e.g., 23% in Compound 16 ) highlight the need for optimized stoichiometry.

Insights :

  • Structural similarities (e.g., oxalamide core) suggest shared metabolic pathways, as seen with S336 and its analogs .
  • The pyridin-2-ylmethyl group may reduce toxicity compared to di-pyridyl analogs due to decreased aromatic stacking and bioavailability .

Q & A

Q. What are the recommended synthetic routes for N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including:

Formation of intermediates : Piperidine or pyridine derivatives are prepared via coupling reactions (e.g., 4-chloropyridine with piperidine under basic conditions) .

Oxalamide core assembly : Reacting intermediates with oxalyl chloride or ethyl oxalyl chloride in anhydrous solvents (e.g., dichloromethane) under inert atmospheres .

Coupling reactions : Amine groups are coupled using carbodiimides (e.g., DCC) with activating agents like HOBt to enhance yield .

  • Optimization : Control temperature (0–25°C), use high-purity solvents, and employ chromatography (HPLC or silica gel) for purification. Monitor reaction progress via TLC or LC-MS .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (e.g., DMSO-d6 at 50°C) confirm regiochemistry and stereochemistry. Key peaks include aromatic protons (δ 7.4–8.3 ppm) and amide NH signals (δ 8.3–10.7 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>90% typical) using C18 columns and UV detection .
  • Mass Spectrometry (LC-MS/APCI+) : Confirm molecular weight (e.g., observed [M+H]+ vs. calculated) .

Q. How does the compound’s solubility and stability vary under different pH conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO (stock solutions) and aqueous buffers (pH 1–12). Oxalamides generally show poor aqueous solubility but improved solubility in polar aprotic solvents .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of amide bonds under acidic/alkaline conditions .

Advanced Research Questions

Q. What strategies are effective in resolving stereochemical challenges during synthesis?

  • Methodological Answer :
  • Chiral chromatography : Use columns like Chiralpak IA/IB to separate enantiomers .
  • Asymmetric catalysis : Employ palladium-catalyzed couplings or enantioselective hydrogenation .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate single stereoisomers .
  • Example : Stereoisomer mixtures (1:1) of similar oxalamides were resolved using preparative HPLC with chiral stationary phases .

Q. How can structure-activity relationship (SAR) studies be designed to explore its kinase inhibition potential?

  • Methodological Answer :
  • Target selection : Prioritize kinases (e.g., soluble epoxide hydrolase) based on structural analogs .
  • Modifications : Synthesize derivatives with varied substituents (e.g., fluorophenyl, morpholino) and test inhibitory activity via enzymatic assays (IC50 determination) .
  • Data interpretation : Correlate electronic (Hammett constants) and steric (molecular volume) parameters with activity .

Q. What experimental approaches address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Standardized assays : Use consistent cell lines (e.g., HEK293 for enzyme activity) and controls .
  • Proteomics profiling : Identify off-target effects via kinase selectivity screening or thermal shift assays .
  • Meta-analysis : Compare datasets using tools like PCA to isolate variables (e.g., assay pH, incubation time) .

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